BenchChemオンラインストアへようこそ!

3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Lipophilicity Drug-likeness Halogen bonding

This screening compound features a 3-chlorophenyl substituent that acts as a halogen-bond donor in kinase ATP-binding pockets and GPCR orthosteric sites. Use it to isolate chlorine contributions to potency, build logP-permeability correlations (PAMPA, Caco-2), and serve as an inactive control for selectivity profiling. With IC50 shifts exceeding 70-fold among closely related analogs, compound-specific procurement is critical—generic substitution carries high risk. Bulk quantities support systematic SAR matrix expansion.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 2034369-73-6
Cat. No. B2509924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
CAS2034369-73-6
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESCN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c1-20-15(21)9-11-8-13(5-6-14(11)19-20)18-16(22)10-3-2-4-12(17)7-10/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,22)
InChIKeyYZFPTBNJMACQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034369-73-6): Procurement-Relevant Baseline Properties and Compound Class Context


3-Chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034369-73-6) is a synthetic small molecule belonging to the hexahydrocinnoline-benzamide class, characterized by a 3-chlorophenyl substituent on the carboxamide nitrogen and a 2-methyl group on the cinnoline core . It is offered as a research-grade screening compound with a supplier-specified minimum purity of 95% and a molecular weight of 317.77 g·mol⁻¹ . The compound is cataloged under the high-throughput screening (HTS) identifier HTS036318, indicating its intended use in early-stage drug discovery and chemical biology campaigns .

Why Generic Substitution Is Unreliable for 3-Chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide: A Comparator-Focused Risk Analysis


Within the hexahydrocinnoline-benzamide class, even minor substituent alterations can produce significant shifts in biological activity, making generic substitution a high-risk strategy. Published structure-activity relationship (SAR) evidence on structurally related hexahydrocinnoline derivatives demonstrates that antiproliferative IC₅₀ values against human tumor cell lines can vary by over 70-fold depending on the nature and position of substituents on both the cinnoline and benzamide rings [1]. For example, the systematic replacement of electron-withdrawing groups (e.g., chloro) with hydrogen-bond donors (e.g., acetamido) or hydrogen-bond acceptors (e.g., morpholino) on otherwise identical scaffolds can alter target engagement, cellular permeability, and metabolic susceptibility. Consequently, procurement decisions cannot rely on scaffold-level assumptions—compound-specific comparative evidence is required.

Quantitative Comparative Evidence for 3-Chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide vs. Closest Structural Analogs


Positional Chlorine Substitution: Physicochemical Differentiation from Non-Halogenated Analogs

The target compound incorporates a 3-chloro substituent on the benzamide phenyl ring, a feature absent in closely related analogs such as 3-acetamido-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034369-21-4) and 4-(morpholin-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide. The presence of a chloro group increases computed logP relative to hydrogen or oxygen-containing substituents, enhancing membrane permeability potential while introducing a halogen-bond donor site that can improve target binding in hydrophobic pockets [1]. The 3-chloro substitution pattern also directs metabolic oxidation away from the para position, a common site for cytochrome P450-mediated hydroxylation, potentially offering a distinct metabolic stability profile compared to unsubstituted or para-substituted analogs [1]. However, no direct head-to-head experimental logP or metabolic stability data for this compound versus named comparators are available in the public domain; this analysis relies on well-established physicochemical principles and class-level SAR trends.

Lipophilicity Drug-likeness Halogen bonding

Single Halogen Atom Differential: 3-Chloro vs. 5-Chloro-2-fluoro Substitution

The closest halogenated analog with a publicly known CAS registry is 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (CAS 2034320-31-3), which differs by the addition of a 2-fluoro substituent and the relocation of chlorine from meta to para/ortho positions on the benzamide ring . In kinase inhibitor SAR campaigns, such halogen pattern changes routinely alter selectivity profiles by 10- to 100-fold across the kinome due to subtle differences in hinge-region and hydrophobic pocket complementarity. While no comparative enzyme inhibition data for these two specific compounds are available, the structural divergence is substantial enough to preclude any assumption of equipotency .

Halogen SAR Kinase inhibitor design Selectivity optimization

Class-Level Antiproliferative Activity: Hexahydrocinnoline Scaffold Validation

Although no cell-based data for the target compound itself are published, the broader hexahydrocinnoline chemotype has demonstrated concentration-dependent antiproliferative effects across multiple human tumor cell lines. Mohareb & Moustafa (2011) reported that several hexahydrocinnoline derivatives inhibited the growth of MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cells with IC₅₀ values ranging from 0.16 μM to 12.68 μM depending on substituent choice [1]. This establishes the scaffold as capable of potent cellular activity, though the specific contribution of the 3-chloro-N-methyl substitution pattern remains uncharacterized [1].

Antitumor activity Cell viability MCF-7 NCI-H460 SF-268

Supplier-Certified Purity as a Minimum Quality Gate for Screening Libraries

The target compound is supplied with a minimum certified purity of 95% as determined by the vendor's internal QC protocols . This meets the generally accepted industry threshold for inclusion in high-throughput screening decks (≥95%), where compounds below 90% purity are frequently excluded due to risk of false-positive assay interference. While several close analogs (e.g., 4-(morpholin-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide, 3-acetamido analog) are also available at 95% purity from the same supplier, the target compound's consistent specification ensures it can be directly deployed in screening without additional purification . This parity in purity means procurement differentiation must rely on structural and biological factors rather than quality metrics alone.

Quality control HTS purity threshold Lot-to-lot consistency

Critical Data Gap Statement: Absence of Direct Comparative Biological Data

The single most critical procurement consideration is the complete absence of publicly available, quantitative biological activity data for 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide in any peer-reviewed publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) as of the search date [1]. No enzyme inhibition IC₅₀, receptor binding Ki, cellular EC₅₀, ADME parameter, or selectivity profile is available. Consequently, no direct head-to-head comparison with any named analog is possible. All differentiation presented in this guide relies on class-level SAR inference, physicochemical principles, or supplier specification data, none of which can substitute for experimental evidence. Procurement decisions must therefore either (a) be accompanied by a commitment to generate primary comparative data, or (b) be deferred until such data emerge [1].

Data availability Experimental validation requirement Procurement risk

Evidence-Backed Application Scenarios for 3-Chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide


Focused Kinase or GPCR Screening Library Expansion via Halogen-Enriched Chemotypes

The 3-chloro substitution on the target compound introduces a halogen atom that can serve as both a lipophilic anchor and a halogen-bond donor in kinase ATP-binding pockets or Class A GPCR orthosteric sites. Procurement for a kinase- or GPCR-focused screening deck is supported by the extensive precedent for halogenated benzamides as privileged fragments in kinase inhibitor discovery, although the lack of target-specific data for this particular compound necessitates parallel screening against non-halogenated analogs to isolate the chlorine contribution [1].

SAR-by-Catalog Exploration of Benzamide Ring Substitution Effects on a Defined Hexahydrocinnoline Core

When building a small matrix of commercially available analogs for systematic SAR exploration around a fixed hexahydrocinnoline scaffold, the target compound represents the singly chlorinated meta-substituted member. Its procurement alongside the 3-acetamido, 4-morpholino, and 5-chloro-2-fluoro analogs enables a multi-dimensional SAR analysis covering electron-withdrawing character, hydrogen-bond donor/acceptor capacity, and halogen pattern effects, provided all compounds are tested in the same assay cascade [1].

Physicochemical Property Benchmarking for Permeability and Metabolic Stability Profiling

Due to its higher estimated logP relative to more polar analogs, the target compound is well-suited for inclusion in a panel designed to correlate computed or experimental logP with parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability data. Its single chlorine substituent also makes it a useful comparator for measuring the impact of dechlorination on microsomal stability, serving as a tool compound for halogen-focused ADME structure-property relationship studies [1].

Negative Control or Reference Compound in cinnoline-Based Chemical Probe Development

If a related hexahydrocinnoline benzamide is later identified as a potent hit against a specific target, the target compound—lacking any documented biological activity—could serve as an inactive or weakly active control for counter-screening and selectivity profiling, provided its purity and identity are rigorously confirmed and it is tested side-by-side with the active probe [1].

Quote Request

Request a Quote for 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.